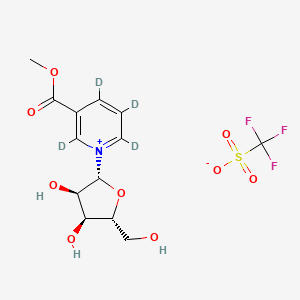
AlbA-DCA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albiziabioside A-Dichloroacetate (AlbA-DCA) is a conjugate formed by the attachment of Albiziabioside A to a dichloroacetate acid subunit. This compound has gained attention for its potential in cancer therapy due to its ability to induce apoptosis and ferroptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Albiziabioside A-Dichloroacetate is synthesized by conjugating Albiziabioside A with dichloroacetate acid. The reaction involves the formation of a covalent bond between the two subunits, resulting in a stable conjugate . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
The industrial production of Albiziabioside A-Dichloroacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is carefully monitored to maintain the desired reaction conditions and to minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Albiziabioside A-Dichloroacetate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can occur, affecting the dichloroacetate subunit and altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups being targeted.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Albiziabioside A-Dichloroacetate. These derivatives can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Albiziabioside A-Dichloroacetate has a wide range of scientific research applications, including:
Mécanisme D'action
Albiziabioside A-Dichloroacetate exerts its effects through several mechanisms:
Induction of Apoptosis: The compound induces apoptosis by upregulating the expression of cytochrome c and downregulating antiapoptotic proteins such as Bcl-2.
Induction of Ferroptosis: Albiziabioside A-Dichloroacetate induces ferroptosis by increasing intracellular ROS levels and lipid peroxidation.
Molecular Targets and Pathways: The compound targets key proteins involved in apoptosis and ferroptosis pathways, including caspases and glutathione peroxidase 4 (GPX4).
Comparaison Avec Des Composés Similaires
Albiziabioside A-Dichloroacetate is unique compared to other similar compounds due to its dual ability to induce both apoptosis and ferroptosis. Similar compounds include:
Dichloroacetate: Primarily induces apoptosis by inhibiting pyruvate dehydrogenase kinase.
Albiziabioside A: Exhibits anticancer properties but does not induce ferroptosis on its own.
Albiziabioside A-Dichloroacetate’s ability to target multiple pathways makes it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C43H67Cl2NO12 |
|---|---|
Poids moléculaire |
860.9 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-[(2,2-dichloroacetyl)amino]-4,5-dihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C43H67Cl2NO12/c1-38(2)14-16-43(37(53)54)17-15-41(6)21(22(43)18-38)8-9-26-40(5)12-11-27(39(3,4)25(40)10-13-42(26,41)7)58-35-28(46-34(52)33(44)45)31(50)30(49)24(57-35)20-56-36-32(51)29(48)23(47)19-55-36/h8,22-33,35-36,47-51H,9-20H2,1-7H3,(H,46,52)(H,53,54)/t22-,23-,24+,25-,26+,27-,28+,29-,30+,31+,32+,35-,36-,40-,41+,42+,43-/m0/s1 |
Clé InChI |
RKZCSSOXYRKYHB-ITZJMVOSSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)NC(=O)C(Cl)Cl |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)NC(=O)C(Cl)Cl)C)C)C2C1)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)


![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)


